
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can induce cell proliferation, apoptosis, or necrosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione typically involves the methoxylation of 2,3-dimethylnaphthalene-1,4-dione. This can be achieved through the reaction of 2,3-dimethylnaphthalene-1,4-dione with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with different functional groups replacing the methoxy groups.
科学研究应用
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies of cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its pro-apoptotic properties.
Industry: Utilized in the synthesis of other naphthoquinone derivatives for various industrial applications.
作用机制
The mechanism of action of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate superoxide anions, which can lead to oxidative stress within cells. This oxidative stress can result in cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the induction of ROS and the activation of apoptotic pathways .
相似化合物的比较
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Similar in structure but with two methoxy groups at positions 2 and 3.
5-Methoxy-2-methylnaphthalene-1,4-dione: Similar but with only one methoxy group at position 5
Uniqueness
5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and biological activities. The presence of both methoxy and methyl groups at specific positions enhances its ability to induce ROS formation and its potential therapeutic applications .
属性
CAS 编号 |
90013-25-5 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
5-methoxy-2,3-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O3/c1-7-8(2)13(15)11-9(12(7)14)5-4-6-10(11)16-3/h4-6H,1-3H3 |
InChI 键 |
QEJJTFXMRMVFNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


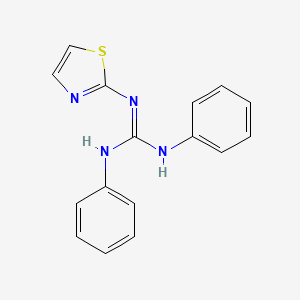
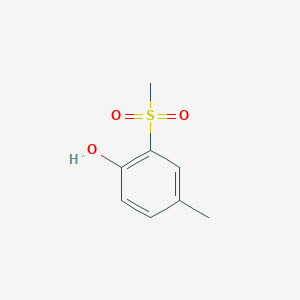
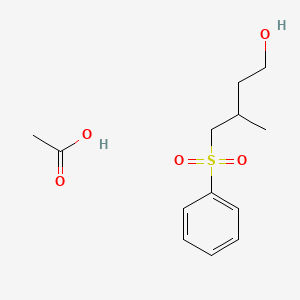
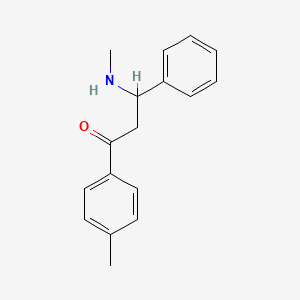
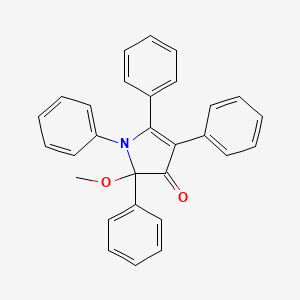
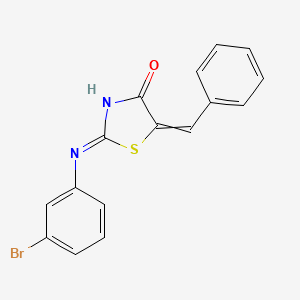
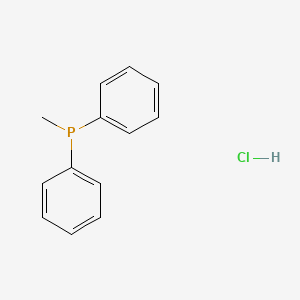
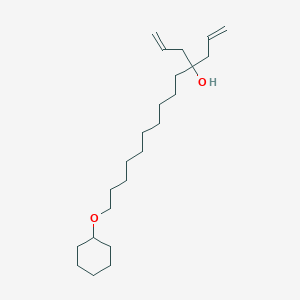
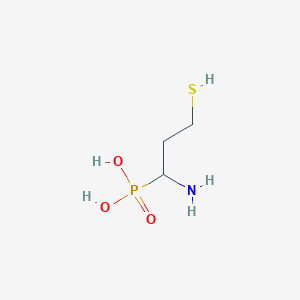
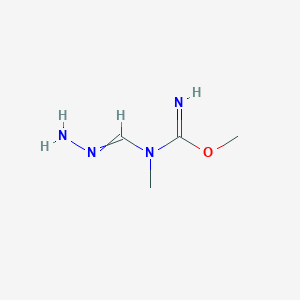
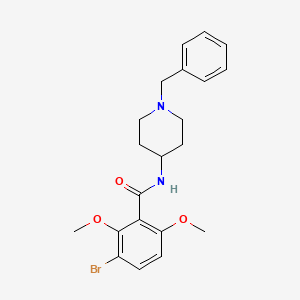
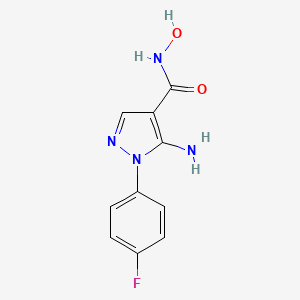
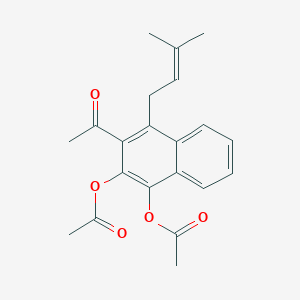
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
